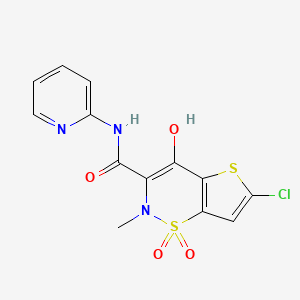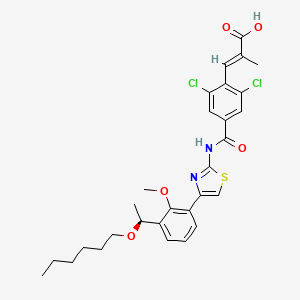
Lusutrombopag
Descripción general
Descripción
Lusutrombopag es un agonista del receptor de trombopoyetina de molécula pequeña, biodisponible por vía oral. Se utiliza principalmente para el tratamiento de la trombocitopenia en pacientes adultos con enfermedad hepática crónica que van a someterse a un procedimiento . La trombocitopenia es una condición caracterizada por recuentos de plaquetas anormalmente bajos, lo que puede llevar a un aumento de los riesgos de sangrado. This compound ayuda a aumentar la producción de plaquetas, reduciendo así la necesidad de transfusiones de plaquetas antes de los procedimientos médicos .
Mecanismo De Acción
Lusutrombopag ejerce sus efectos imitando las acciones biológicas de la trombopoyetina endógena. Actúa como un agonista para el receptor de trombopoyetina (TPOR) expresado en los megacariocitos. Al unirse al dominio transmembrana de TPOR, this compound induce la proliferación y diferenciación de las células progenitoras megacariocíticas a partir de las células madre hematopoyéticas. Esto lleva a un aumento en la producción de plaquetas .
Análisis Bioquímico
Biochemical Properties
Lusutrombopag acts as an agonist for the thrombopoietin receptor (TPOR) expressed on megakaryocytes . It binds to the transmembrane domain of the receptor and induces thrombocytopoiesis by targeting the same signal transduction system as that of endogenous thrombopoietin .
Cellular Effects
This compound stimulates the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, resulting in an increased platelet production . This leads to an increase in the platelet count, which is particularly beneficial for patients with chronic liver disease who often suffer from thrombocytopenia .
Molecular Mechanism
The mechanism of action of this compound involves its binding to the transmembrane domain of the thrombopoietin receptor (TPOR) expressed on megakaryocytes . This binding triggers the proliferation and differentiation of megakaryocytic progenitor cells from hematopoietic stem cells .
Temporal Effects in Laboratory Settings
In clinical trials, this compound has shown to significantly increase the proportion of patients who did not require a platelet transfusion prior to the procedure or rescue therapy for bleeding up to 7 days after the scheduled procedure . The duration of sustained platelet count of ≥50 × 10^9/L was significantly longer in the this compound group .
Dosage Effects in Animal Models
While specific studies on dosage effects of this compound in animal models were not found, a study in a knock-in mouse model showed that this compound significantly increased circulating platelets in a dose-dependent manner during 21-day repeated oral administration .
Metabolic Pathways
This compound metabolism primarily occurs via CYP4 enzymes, including CYP4A11 . This metabolic process is crucial for the drug’s elimination from the body.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Lusutrombopag se sintetiza mediante un proceso químico de varios pasos. La síntesis implica la formación de un anillo de tiazol, que es un componente estructural clave del compuesto. El proceso incluye varios pasos como la halogenación, reacciones de acoplamiento y ciclación . Las condiciones de reacción específicas, como la temperatura, los disolventes y los catalizadores, se optimizan para asegurar un alto rendimiento y pureza del producto final.
Métodos de producción industrial
La producción industrial de this compound implica la escalabilidad del proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para la producción a gran escala, garantizar la calidad constante y cumplir con los estándares regulatorios. El proceso de producción está diseñado para ser eficiente y rentable al mismo tiempo que se mantiene la integridad del compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones
Lusutrombopag experimenta varias reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones de reacción como la temperatura, la presión y el pH se controlan cuidadosamente para lograr los resultados deseados .
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados hidroxilados, mientras que las reacciones de reducción pueden producir compuestos desoxigenados .
Aplicaciones Científicas De Investigación
Lusutrombopag tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como un compuesto modelo para estudiar los agonistas del receptor de trombopoyetina y sus propiedades químicas.
Biología: Investigado por sus efectos sobre la producción de plaquetas y la proliferación de megacariocitos.
Medicina: Utilizado principalmente para tratar la trombocitopenia en pacientes con enfermedad hepática crónica. .
Comparación Con Compuestos Similares
Compuestos similares
Avatrombopag: Otro agonista del receptor de trombopoyetina utilizado para el tratamiento de la trombocitopenia.
Fostamatinib: Un inhibidor de la tirosina quinasa del bazo (SYK) utilizado para la trombocitopenia inmunitaria crónica y refractaria.
Singularidad de Lusutrombopag
This compound es único en su mecanismo de acción específico y su eficacia en el tratamiento de la trombocitopenia en pacientes con enfermedad hepática crónica. A diferencia de avatrombopag, que también es un agonista del receptor de trombopoyetina, this compound tiene una estructura química y un perfil farmacocinético distintos. Fostamatinib, por otro lado, se dirige a una vía diferente (SYK) y se utiliza para un tipo diferente de trombocitopenia .
Propiedades
IUPAC Name |
(E)-3-[2,6-dichloro-4-[[4-[3-[(1S)-1-hexoxyethyl]-2-methoxyphenyl]-1,3-thiazol-2-yl]carbamoyl]phenyl]-2-methylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32Cl2N2O5S/c1-5-6-7-8-12-38-18(3)20-10-9-11-21(26(20)37-4)25-16-39-29(32-25)33-27(34)19-14-23(30)22(24(31)15-19)13-17(2)28(35)36/h9-11,13-16,18H,5-8,12H2,1-4H3,(H,35,36)(H,32,33,34)/b17-13+/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZIJMHMKORZBA-KJCUYJGMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(C)C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)C=C(C)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCO[C@@H](C)C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)/C=C(\C)/C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32Cl2N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027951 | |
| Record name | Lusutrombopag | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble | |
| Record name | Lusutrombopag | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13125 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Lusutrombopag mimics the biological actions of endogenous thrombopoietin (TPO) by acting as an agonist for the thrombopoietin receptor (TPOR) expressed on megakaryocytes. It binds to the transmembrane domain of the receptor and induces thrombocytopoiesis by targeting the same signal transduction system as that of endogenous TPO, which involves the activation of JAK and STAT pathways. It stimulates the proliferation and differentiation of bone marrow progenitor cells into megakaryocytes, which undergoes maturation to act as precursor cells for platelets. A single megakaryocyte produces and releases thousands of platelets upon maturation and series of remodeling events. Lusutrombopag displays high specificity towards human TPORs when compared to murine TPORs. Lusutrombopag may affect other hematopoietic lineages as well, including erythroid, granulocytic and lymphoid lineages. One case of increased leukocyte and erythrocyte counts that prolonged for over 120 days was reported following administration in a patient with liver cirrhosis (LC) due to hepatitis C virus. | |
| Record name | Lusutrombopag | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13125 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1110766-97-6 | |
| Record name | (2E)-3-[2,6-Dichloro-4-[[[4-[3-[(1S)-1-(hexyloxy)ethyl]-2-methoxyphenyl]-2-thiazolyl]amino]carbonyl]phenyl]-2-methyl-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1110766-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lusutrombopag [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1110766976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lusutrombopag | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13125 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lusutrombopag | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LUSUTROMBOPAG | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LL5JFU42F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![11-Diazo-3-[11-diazo-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6,9-trioxo-1,3-dihydrobenzo[b]fluoren-3-yl]-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-1-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-2,3-dihydrobenzo[b]fluorene-4,6,9-trione](/img/structure/B608624.png)
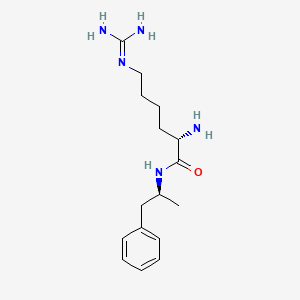
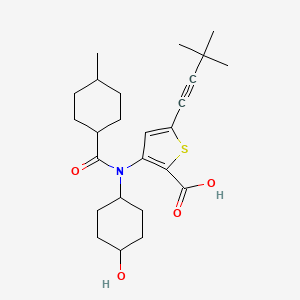
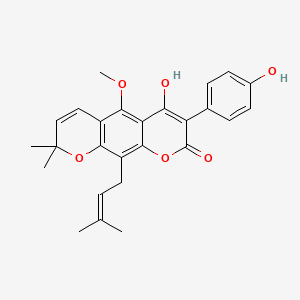
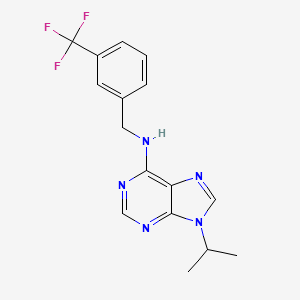
![(9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-3-yl) acetate](/img/structure/B608631.png)
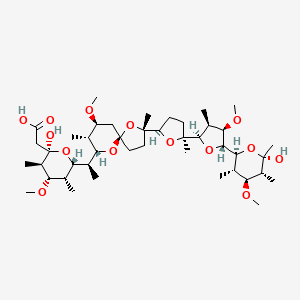
![(R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate](/img/structure/B608635.png)
